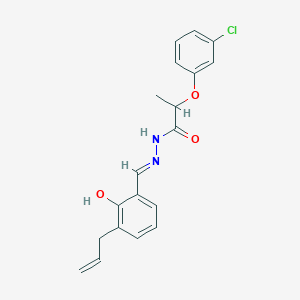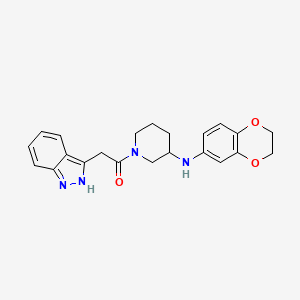![molecular formula C13H12N4O2S B6025902 7-ethyl-1H-indole-2,3-dione 3-[(4-oxo-1,3-thiazolidin-2-ylidene)hydrazone]](/img/structure/B6025902.png)
7-ethyl-1H-indole-2,3-dione 3-[(4-oxo-1,3-thiazolidin-2-ylidene)hydrazone]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-ethyl-1H-indole-2,3-dione 3-[(4-oxo-1,3-thiazolidin-2-ylidene)hydrazone] is a synthetic compound that has attracted significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. This compound is also known as ETIO and has a unique structure that makes it a promising candidate for various bioactive applications.
作用機序
The mechanism of action of 7-ethyl-1H-indole-2,3-dione 3-[(4-oxo-1,3-thiazolidin-2-ylidene)hydrazone] is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and proteins involved in the growth and development of microorganisms, plants, and animals. It has also been shown to possess potent antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
7-ethyl-1H-indole-2,3-dione 3-[(4-oxo-1,3-thiazolidin-2-ylidene)hydrazone] has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been shown to possess potent antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
The advantages of using 7-ethyl-1H-indole-2,3-dione 3-[(4-oxo-1,3-thiazolidin-2-ylidene)hydrazone] in lab experiments include its potent antimicrobial, antifungal, and antiviral activities, as well as its potent antioxidant and anti-inflammatory properties. However, the limitations include its relatively low solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research and development of 7-ethyl-1H-indole-2,3-dione 3-[(4-oxo-1,3-thiazolidin-2-ylidene)hydrazone]. These include:
1. Development of new synthetic methods for the production of this compound.
2. Investigation of the mechanism of action of this compound at the molecular level.
3. Exploration of the potential therapeutic applications of this compound in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
4. Development of new environmental remediation strategies based on the antioxidant and antibacterial properties of this compound.
5. Investigation of the potential applications of this compound in agriculture, including the development of new plant growth regulators and herbicides.
6. Development of new formulations and delivery systems for this compound to improve its solubility and bioavailability.
7. Investigation of the potential synergistic effects of this compound with other bioactive compounds.
In conclusion, 7-ethyl-1H-indole-2,3-dione 3-[(4-oxo-1,3-thiazolidin-2-ylidene)hydrazone] is a promising compound with significant potential applications in various fields of scientific research. Its unique structure and potent bioactive properties make it a promising candidate for the development of new therapeutic agents, environmental remediation strategies, and agricultural products. Further research is needed to fully understand its mechanism of action and explore its potential applications in different fields.
合成法
The synthesis of 7-ethyl-1H-indole-2,3-dione 3-[(4-oxo-1,3-thiazolidin-2-ylidene)hydrazone] involves the reaction of 7-ethyl-1H-indole-2,3-dione with 4-oxo-1,3-thiazolidine-2-carboxylic acid hydrazide in the presence of a suitable catalyst. The reaction is carried out under mild conditions, and the product is obtained in good yields. The purity of the product can be improved by recrystallization from a suitable solvent.
科学的研究の応用
7-ethyl-1H-indole-2,3-dione 3-[(4-oxo-1,3-thiazolidin-2-ylidene)hydrazone] has been extensively studied for its potential applications in various fields of scientific research. In medicine, this compound has been found to exhibit significant antimicrobial, antifungal, and antiviral activities. It has also been shown to possess potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
In agriculture, 7-ethyl-1H-indole-2,3-dione 3-[(4-oxo-1,3-thiazolidin-2-ylidene)hydrazone] has been found to exhibit significant herbicidal and fungicidal activities. It has also been shown to enhance plant growth and development, making it a promising candidate for the development of new plant growth regulators.
In environmental science, this compound has been found to exhibit significant antibacterial and antifungal activities against various environmental pathogens. It has also been shown to possess potent antioxidant properties, which make it a promising candidate for the development of new environmental remediation strategies.
特性
IUPAC Name |
2-[(7-ethyl-2-hydroxy-1H-indol-3-yl)diazenyl]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-2-7-4-3-5-8-10(7)15-12(19)11(8)16-17-13-14-9(18)6-20-13/h3-5,15,19H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXTWPVMPNNUEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=C(N2)O)N=NC3=NC(=O)CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]acetamide](/img/structure/B6025823.png)
![3-[(4-benzoylbenzyl)thio]-6-methyl-1,2,4-triazin-5(2H)-one](/img/structure/B6025830.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-(ethylamino)nicotinamide](/img/structure/B6025834.png)
![7-(2,3-difluorobenzyl)-6-oxo-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6025839.png)
![4-hydroxy-6-methyl-3-[7-(2-pyridinyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-2H-pyran-2-one](/img/structure/B6025847.png)
![N-(4'-methoxy-2-biphenylyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6025850.png)

![3-{[3-(4-chlorobenzoyl)-1-piperidinyl]carbonyl}-2H-chromen-2-one](/img/structure/B6025870.png)
![3-(1,3-benzodioxol-5-yl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-phenylpropanamide](/img/structure/B6025877.png)
![1-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6025881.png)
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B6025896.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B6025915.png)
![7-(3-methoxypropyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6025921.png)